molecular formula C22H31N3O B11366144 5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one

5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one

Cat. No.: B11366144
M. Wt: 353.5 g/mol
InChI Key: XVONFMYYKZXHKZ-UHFFFAOYSA-N
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Description

5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one is a complex organic compound featuring a benzodiazole core with a dimethyladamantane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions.

    Introduction of the Dimethyladamantane Group: The dimethyladamantane moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethyladamantane with a suitable halomethylbenzodiazole derivative in the presence of a base, such as sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the intermediate with an appropriate amine, such as methylamine, under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the adamantane moiety, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole ring or the methyl groups on the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups onto the benzodiazole ring or the adamantane moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be explored for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be investigated for its potential as an antiviral, antibacterial, or anticancer agent, given the known activities of related benzodiazole derivatives.

Industry

Industrially, the compound might find applications in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The adamantane moiety could enhance its ability to cross cell membranes, while the benzodiazole ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1,3-benzodiazole: Shares the benzodiazole core but lacks the adamantane substituent.

    3,5-Dimethyladamantane: Contains the adamantane moiety but lacks the benzodiazole ring.

    Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.

Uniqueness

The uniqueness of 5-{[(3,5-Dimethyladamantan-1-yl)amino]methyl}-1,3-dimethyl-1,3-benzodiazol-2-one lies in the combination of the benzodiazole core with the dimethyladamantane moiety. This structural combination imparts unique chemical and physical properties, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

5-[[(3,5-dimethyl-1-adamantyl)amino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C22H31N3O/c1-20-8-16-9-21(2,12-20)14-22(10-16,13-20)23-11-15-5-6-17-18(7-15)25(4)19(26)24(17)3/h5-7,16,23H,8-14H2,1-4H3

InChI Key

XVONFMYYKZXHKZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC5=C(C=C4)N(C(=O)N5C)C)C

Origin of Product

United States

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